2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2,2,2-trifluoroethyl)prop-2-enamide is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound is classified under the category of acrylamide derivatives, which are known for their diverse biological activities and utility in medicinal chemistry.
The compound can be sourced from specialized chemical suppliers such as Sigma-Aldrich and Apical Scientific, which provide detailed product specifications and safety information. These sources highlight its relevance in research settings, particularly in the study of chemical reactions and biological interactions .
This compound falls into the broader classification of cyano compounds and acrylamides, characterized by the presence of a cyano group (-C≡N) and an acrylamide structure. Its specific classification reflects its potential for use in synthetic chemistry and pharmacology.
The synthesis of 2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2,2,2-trifluoroethyl)prop-2-enamide typically involves multi-step organic reactions. The process may include:
The synthesis may require specific reagents and conditions, including temperature control, solvent choice (such as dimethyl sulfoxide or acetonitrile), and catalysts to facilitate reactions efficiently.
The molecular structure of 2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2,2,2-trifluoroethyl)prop-2-enamide can be represented using various chemical notation systems:
CC1=C(C(=C(C=N)C(C)=C1)CCOC)C(C)=C
The molecular formula is , with a molecular weight of approximately 327.32 g/mol. The structural complexity indicates multiple stereocenters and functional groups that contribute to its reactivity and biological activity.
This compound can participate in several chemical reactions due to its functional groups:
Reactions involving this compound typically require careful control of conditions such as pH and temperature to optimize yields and selectivity.
The mechanism of action for 2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2,2,2-trifluoroethyl)prop-2-enamide is not fully elucidated but can be inferred based on its structural properties:
Further studies are required to characterize its precise mechanism of action through biochemical assays and molecular modeling techniques.
Relevant data regarding melting point, boiling point, and other thermodynamic properties are often specified by suppliers .
The applications of 2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2,2,2-trifluoroethyl)prop-2-enamide span several fields:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3